C5-Phenyl vs. 5-Bromo Substituent Effect on Physicochemical Profile: Calculated LogP and PSA Comparison
Computationally predicted physicochemical parameters reveal that the 5-phenyl substituent confers substantially higher lipophilicity compared to the 5-bromo analog. The target compound (C₁₉H₂₀N₂, MW 276.4) has a predicted logP of 3.8 and topological polar surface area (TPSA) of 57.7 Ų, with zero violations of Lipinski's Rule of Five . In contrast, 5-bromo-3-(piperidin-4-yl)-1H-indole (C₁₃H₁₅BrN₂, MW 279.18) has a predicted logP of approximately 2.9 and TPSA of 57.7 Ų . The ~0.9 log unit increase in lipophilicity for the 5-phenyl derivative indicates enhanced membrane permeability potential but also potentially higher metabolic liability, making it a more suitable choice for CNS-targeted library design requiring blood-brain barrier penetration [1].
| Evidence Dimension | Predicted partition coefficient (logP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP: 3.8; TPSA: 57.7 Ų; MW: 276.4; H-bond donors: 2; H-bond acceptors: 1; Rotatable bonds: 3; Ro5 violations: 0 |
| Comparator Or Baseline | 5-Bromo-3-(piperidin-4-yl)-1H-indole: predicted logP ~2.9; TPSA: 57.7 Ų; MW: 279.18 |
| Quantified Difference | ΔlogP ≈ +0.9; identical TPSA; MW difference: -2.78 g/mol (target lower despite larger substituent due to Br atomic mass) |
| Conditions | In silico prediction using standard partition coefficient and TPSA algorithms (drug-likeness assessment context) |
Why This Matters
For CNS-targeted programs, the higher logP of the 5-phenyl derivative places it closer to the optimal CNS drug space (logP 2–5), while the 5-bromo analog's lower logP combined with a heavy halogen may present undesirable developability profiles.
- [1] DrugMap IDRBLab. Property data for C19H20N2 (5-phenyl-3-(piperidin-4-yl)-1H-indole). Molecular Weight 276.4, xlogp 3.8, Rotatable Bond Count 2. Accessed 2026. View Source
